Cdc7 Kinase Inhibitory Activity: Target Compound vs. Literature Benchmark 2,4-Dichlorophenyl Analog (Compound 74)
The Therapeutic Target Database (TTD) associates CAS 476326-56-4 with the Cdc7 kinase target, referencing PMID 24793884 [1]. However, the primary publication identifies the potent compound as the 2,4-dichlorophenyl analog (Compound 74, IC₅₀ = 3.77 nM against Cdc7/Dbf4) [2]. The 3,4-dichlorophenyl variant does not appear in the published SAR tables, and no direct Cdc7 inhibition IC₅₀ has been reported for the target compound. The cross-study comparison reveals a critical evidence gap: the best-characterized comparator achieves sub-nanomolar potency, yet no potency data exist for the target compound. This does not constitute a superiority or inferiority claim; it represents an absence of evidence that prevents data-driven differentiation.
| Evidence Dimension | Cdc7/Dbf4 kinase inhibition (biochemical IC₅₀) |
|---|---|
| Target Compound Data | No published IC₅₀ data available |
| Comparator Or Baseline | 2-(2-Aminopyrimidin-4-yl)-4-(2,4-dichlorophenyl)-1,3-thiazole-5-carboxamide (Compound 74, PMID 24793884): IC₅₀ = 3.77 nM (pIC₅₀ = 8.4) against Cdc7/Dbf4 [2] |
| Quantified Difference | Not calculable – target compound activity not reported |
| Conditions | Biochemical AlphaScreen assay; Cdc7/Dbf4 (unknown origin); [ATP] = 0.188 µM |
Why This Matters
Procurement for Cdc7-targeted research cannot rely on this compound as a validated inhibitor absent confirmatory in-house profiling; purchasers should either request custom IC₅₀ determination or select the 2,4-dichlorophenyl analog with published potency data.
- [1] Therapeutic Target Database (TTD). Drug ID: D0RJ8J. Target: CDC7-related kinase. References PMID 24793884 as the source publication. View Source
- [2] Guide to Pharmacology. Ligand ID: 8219 (compound 74 [PMID: 24793884]). Reports Cdc7/Dbf4 IC₅₀ = 3.77 × 10⁻⁹ M (pIC₅₀ = 8.4). View Source
